Product packaging for 3-Butylthiophene-2-carbaldehyde(Cat. No.:CAS No. 163460-99-9)

3-Butylthiophene-2-carbaldehyde

Cat. No.: B3419967
CAS No.: 163460-99-9
M. Wt: 168.26 g/mol
InChI Key: NQJJSJLPJFVZHC-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Organic Chemistry and Materials Science

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in both organic synthesis and materials science. ontosight.ai The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and structural properties to molecules. ontosight.ai These compounds are not only found in some natural products but are also integral to numerous pharmacologically active agents. ontosight.ai

In the realm of materials science, thiophene-based compounds have garnered immense interest for their use in organic electronics. ontosight.ai The ability of the sulfur atom to participate in π-conjugation makes thiophene-containing polymers and oligomers excellent organic semiconductors. This has led to their application in a wide array of devices, including:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs) or solar cells

Organic Light-Emitting Diodes (OLEDs)

Sensors and electrochromic devices ontosight.aisigmaaldrich.com

The chemical robustness and the potential for functionalization of the thiophene ring allow chemists to fine-tune the electronic and physical properties of the resulting materials. ontosight.ai For instance, the introduction of alkyl chains, such as the butyl group in the target molecule, can enhance solubility in organic solvents, which is crucial for solution-based processing of electronic devices. sigmaaldrich.com

Position of Thiophene Carbaldehydes as Synthetic Intermediates and Functional Monomers

Thiophene carbaldehydes, which are thiophene rings bearing an aldehyde (-CHO) group, are highly valuable synthetic intermediates. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. This reactivity allows for the construction of more complex molecular architectures.

Common reactions involving the aldehyde group include:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Knoevenagel condensation to create α,β-unsaturated systems.

Reductive amination to synthesize amines.

Oxidation to form carboxylic acids.

Reduction to form alcohols.

These transformations are fundamental in organic synthesis, enabling the incorporation of the thiophene moiety into larger, functional molecules. For example, thiophene-2-carbaldehyde (B41791) is a known precursor in the synthesis of various drugs. chemicalbook.com

Furthermore, thiophene carbaldehydes can act as functional monomers. The aldehyde group can be used to initiate or participate in polymerization reactions, leading to the formation of conjugated polymers with specific functionalities. researchgate.netresearchgate.net These polymers are of significant interest for applications in advanced materials, where the aldehyde group or its derivatives can influence the polymer's electronic properties, morphology, and ability to interact with other materials. researchgate.net For instance, research has shown that aldehyde-functionalized thiophene polymers can be cross-linked or grafted onto surfaces, opening avenues for the development of robust electronic interfaces and sensors. researchgate.net

Scope and Research Trajectory of 3-Butylthiophene-2-carbaldehyde Studies

While extensive, dedicated research on this compound is limited in publicly accessible scientific literature, its potential can be inferred from the properties of its constituent parts. The molecule combines a 3-alkylated thiophene ring with a carbaldehyde group at the 2-position. This specific substitution pattern is significant for several reasons.

The presence of the butyl group at the 3-position is expected to enhance the solubility of both the monomer and any resulting polymers, a critical factor for the fabrication of organic electronic devices. The position of the alkyl group can also influence the regiochemistry of polymerization, which in turn affects the electronic properties of the final polymer. For example, poly(3-alkylthiophenes) are a well-studied class of conducting polymers. sigmaaldrich.com

The primary research trajectory for a molecule like this compound would likely involve its use as a monomer for the synthesis of novel conjugated polymers. The aldehyde functionality offers a site for post-polymerization modification, allowing for the attachment of other functional groups to tune the polymer's properties or to anchor it to surfaces.

Investigations into this compound would likely focus on:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce high-purity this compound.

Polymerization: Exploring various polymerization methods (e.g., oxidative, Stille, or Suzuki coupling after modification) to create polymers and studying their molecular weight, regioregularity, and solubility.

Derivatization: Utilizing the reactive aldehyde group to synthesize a library of new thiophene-based compounds for screening in various applications, from pharmaceuticals to materials science.

Materials Application: Incorporating the resulting polymers into organic electronic devices to evaluate their performance as semiconductors or as part of a functional layer.

Although specific studies are not abundant, the fundamental properties of this compound, as detailed in chemical databases, provide a solid foundation for such future research endeavors.

Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular Formula C₉H₁₂OS
Molecular Weight 168.26 g/mol
IUPAC Name This compound
CAS Number 163460-99-9
Canonical SMILES CCCCC1=C(SC=C1)C=O
InChI Key NQJJSJLPJFVZHC-UHFFFAOYSA-N
Monoisotopic Mass 168.06088618 Da
XLogP3-AA 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 11

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B3419967 3-Butylthiophene-2-carbaldehyde CAS No. 163460-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-3-4-8-5-6-11-9(8)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJJSJLPJFVZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163460-99-9
Record name 3-Butyl-2-thiophenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163460999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BUTYL-2-THIOPHENECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW60A3NT0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reactivity and Functional Group Transformations of 3 Butylthiophene 2 Carbaldehyde

Chemistry of the Aldehyde Moiety

The aldehyde group, characterized by a carbonyl (C=O) unit bonded to a hydrogen atom and the thiophene (B33073) ring, is the primary site for a host of nucleophilic addition and condensation reactions. Its reactivity is also evident in its controlled oxidation to a carboxylic acid and selective reduction to a primary alcohol.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in 3-Butylthiophene-2-carbaldehyde is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a variety of addition products. fiveable.me Common nucleophilic addition reactions involve organometallic reagents like Grignard reagents or organolithium compounds, which form new carbon-carbon bonds and lead to the synthesis of secondary alcohols. Another key reaction is the Wittig reaction, where a phosphorus ylide is used to convert the aldehyde into an alkene, offering a powerful method for carbon-carbon double bond formation.

Condensation Reactions for Diverse Derivative Formation (e.g., Imines, Acetals)

Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. This transformation involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Similarly, in the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction proceeds via a hemiacetal intermediate and is a common strategy for protecting the aldehyde group during other chemical transformations. These condensation reactions are crucial for creating a diverse range of derivatives with varied applications. researchgate.net

Controlled Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-butylthiophene-2-carboxylic acid. libretexts.orgrsc.org This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent, which provides a qualitative test for aldehydes. libretexts.org More modern and selective methods, such as using potassium tert-butoxide as an oxygen source, have also been developed for the chemoselective oxidation of heteroaromatic aldehydes. rsc.org

The general mechanism for oxidation often involves the formation of a hydrate (B1144303) intermediate by the addition of water to the aldehyde, which is then oxidized. libretexts.org

Table 1: Selected Reagents for the Oxidation of this compound

ReagentProductNotes
Potassium Permanganate (KMnO4)3-Butylthiophene-2-carboxylic acidPowerful oxidizing agent.
Jones Reagent (CrO3/H2SO4)3-Butylthiophene-2-carboxylic acidGives good yields at room temperature. libretexts.org
Tollens' Reagent ([Ag(NH3)2]+)3-Butylthiophene-2-carboxylic acidUsed in the "silver mirror test" for aldehydes. libretexts.org
Potassium tert-butoxide3-Butylthiophene-2-carboxylic acidA chemoselective method. rsc.org

Selective Reduction Reactions to Alcohol Derivatives

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-butylthiophen-2-yl)methanol. libretexts.orgopenstax.org This is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling, being effective in alcoholic or aqueous solutions. openstax.org Lithium aluminum hydride is a more powerful reducing agent and will also reduce other carbonyl-containing functional groups, such as esters and carboxylic acids. libretexts.orgyoutube.comyoutube.com

The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during the workup step to yield the alcohol. openstax.org

Table 2: Common Reagents for the Reduction of this compound

ReagentProductRelative Reactivity
Sodium Borohydride (NaBH4)(3-Butylthiophen-2-yl)methanolMild, selective for aldehydes and ketones. openstax.orgyoutube.com
Lithium Aluminum Hydride (LiAlH4)(3-Butylthiophen-2-yl)methanolStrong, reduces a wider range of carbonyl compounds. libretexts.orgyoutube.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound, while aromatic, exhibits its own characteristic reactivity, primarily through electrophilic substitution reactions. The substituents already present on the ring, the butyl group at position 3 and the formyl (aldehyde) group at position 2, direct the position of further substitution.

Investigations of Electrophilic Substitution Reactions

The aldehyde group is an electron-withdrawing group and therefore deactivates the thiophene ring towards electrophilic attack. Conversely, the butyl group is an electron-donating group, which activates the ring. The directing effects of these two groups determine the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. Typically, electrophilic attack is directed to the 5-position of the thiophene ring, which is activated by the butyl group and is the least deactivated position by the aldehyde group. For example, bromination of similar 3-substituted thiophene-2-carboxaldehydes would be expected to yield the 5-bromo derivative. nih.gov

Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

The aldehyde functional group of this compound can be preserved during palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and alkynyl substituents onto the thiophene ring. These methodologies are powerful tools for the synthesis of more complex and functionally diverse thiophene derivatives. The reactivity of the thiophene ring is often enhanced by the presence of a halide at a position ortho or para to the directing aldehyde group. While direct cross-coupling of this compound itself is less common, the corresponding halogenated derivatives, such as 5-bromo-3-butylthiophene-2-carbaldehyde, are versatile substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comorganic-chemistry.org In the context of thiophene-2-carbaldehydes, this reaction allows for the arylation of the thiophene core.

Research on analogous compounds, such as 4-bromothiophene-2-carbaldehyde, demonstrates the feasibility and general conditions for such couplings. mdpi.com For instance, the coupling of a bromo-substituted thiophene-2-carbaldehyde (B41791) with various arylboronic acids or their pinacol (B44631) esters can be achieved using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) and a solvent system like a 4:1 mixture of toluene (B28343) and water. mdpi.com The reactions are typically heated to ensure efficient conversion. mdpi.com

The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. Generally, electron-donating groups on the arylboronic acid lead to good yields, while strong electron-withdrawing groups may result in lower yields. The versatility of this method allows for the synthesis of a wide array of 5-aryl-3-butylthiophene-2-carbaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Table 1: Representative Suzuki-Miyaura Coupling of 5-Bromo-3-butylthiophene-2-carbaldehyde with Arylboronic Acids (Based on Analogous Reactions)

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water90Good
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water90Good
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water90Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water90Moderate
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water90Excellent

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net For substrates like halogenated 3-butylthiophene-2-carbaldehydes, the Sonogashira coupling provides a direct route to 5-alkynyl-3-butylthiophene-2-carbaldehydes.

The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. researchgate.net A typical catalytic system consists of a palladium complex such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) which also often serves as the solvent or co-solvent.

The scope of the terminal alkyne is broad, allowing for the introduction of various substituted and unsubstituted alkynyl moieties. This versatility makes the Sonogashira coupling a valuable tool for the synthesis of conjugated enyne systems and for the elaboration of the thiophene core into more complex structures for applications in materials science and as pharmaceutical intermediates.

Table 2: Representative Sonogashira Coupling of 5-Iodo-3-butylthiophene-2-carbaldehyde with Terminal Alkynes (Based on Analogous Reactions)

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperatureYield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.Good
EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NTolueneRoom Temp.Good
1-HexynePdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRoom Temp.Moderate to Good
(4-Methoxyphenyl)acetylenePd(PPh₃)₄CuIEt₃NDMFRoom Temp.Good
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.Moderate

Synthesis and Characterization of Derivatives and Analogs of 3 Butylthiophene 2 Carbaldehyde

Design and Synthesis of Substituted Butylthiophene Carbaldehydes

The aldehyde functional group of 3-butylthiophene-2-carbaldehyde is the primary site for synthetic modification to create a diverse range of derivatives. Classical carbonyl chemistry provides a robust toolbox for these transformations. Key reactions such as the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction are instrumental in elongating the carbon chain and introducing new functional groups, thereby altering the electronic and physical properties of the parent molecule.

The Knoevenagel condensation is a widely employed method for forming new carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group. For instance, the reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst, yields vinylthiophene derivatives. These products possess a cyano group, which is a strong electron-withdrawing group, leading to the formation of push-pull chromophores with potential applications in nonlinear optics and as fluorescent probes.

The Wittig reaction offers another powerful route to convert the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide dictates the structure of the resulting alkene. For example, reacting this compound with a phosphonium (B103445) ylide derived from an alkyl halide allows for the introduction of various substituted vinyl groups onto the thiophene (B33073) ring. The stereochemistry of the resulting double bond (E or Z isomer) can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , utilizes a phosphonate (B1237965) carbanion. The HWE reaction is particularly advantageous for the synthesis of (E)-alkenes with high selectivity. The reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the corresponding (E)-α,β-unsaturated ester. This introduces an ester functionality, which can be further modified, for example, by hydrolysis to the carboxylic acid or by amidation.

Reaction Reagent Product Type Potential Functionality
Knoevenagel CondensationMalononitrile2-(3-butylthiophen-2-yl)methylene)malononitrileElectron-accepting unit, Push-pull chromophore
Wittig ReactionMethyltriphenylphosphonium bromide2-vinyl-3-butylthiophenePolymerizable monomer
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateEthyl (E)-3-(3-butylthiophen-2-yl)acrylateEster functionality for further modification

Formation of Extended π-Conjugated Systems and Molecular Architectures

The derivatives of this compound, particularly those with newly formed carbon-carbon double bonds, are excellent building blocks for the construction of extended π-conjugated systems. These systems are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

One common strategy involves the synthesis of distyrylthiophene derivatives . For instance, a double Wittig or HWE reaction on a suitable difunctional aromatic compound with this compound can lead to symmetrical molecules where the central aromatic ring is flanked by two butyl-thienylvinyl units. The nature of the central aromatic core can be varied to fine-tune the electronic properties of the final molecule.

Furthermore, the vinyl-substituted derivatives of this compound can serve as monomers for polymerization reactions . For example, a vinylthiophene derivative can be polymerized through methods like free-radical polymerization or more controlled techniques to yield a polymer with pendant 3-butylthiophene (B39377) groups.

Another approach to extended π-systems is through cross-coupling reactions . For instance, if the thiophene ring of a this compound derivative is further functionalized with a halogen (e.g., bromine), it can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck reactions. This allows for the coupling of the thienyl unit with other aromatic or heteroaromatic systems, leading to the formation of complex and extended molecular architectures. For example, a Suzuki coupling of a bromo-substituted derivative of this compound with an arylboronic acid would result in an aryl-substituted thienyl carbaldehyde, which can then be further elaborated.

The strategic combination of these synthetic methodologies allows for the creation of a wide array of molecules with tailored properties, all originating from the versatile this compound scaffold.

Derivative Type Synthetic Strategy Resulting Architecture Potential Application
DistyrylthiopheneDouble Wittig/HWE reactionSymmetrical conjugated moleculeOrganic electronics
PolymerPolymerization of vinyl derivativePolymer with pendant thienyl groupsConductive polymer
Aryl-substituted ThiopheneCross-coupling (e.g., Suzuki)Extended π-conjugated systemOrganic semiconductor

Polymerization Chemistry and Applications in Advanced Materials Science

3-Butylthiophene-2-carbaldehyde as a Monomer in Conjugated Polymer Synthesis

The presence of both an alkyl chain and a reactive aldehyde group on the thiophene (B33073) ring makes this compound a versatile building block for conjugated polymers. The butyl group enhances solubility, a crucial factor for solution-based processing of organic electronic devices. The aldehyde group, while potentially complicating polymerization, offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for its integration into more complex architectures.

Oxidative Chemical Polymerization Mechanisms and Control

The reaction conditions, including the choice of solvent and the order of reagent addition, significantly impact the properties of the resulting polymer, such as molecular weight and regioregularity. For instance, in the polymerization of 3-hexylthiophene (B156222) (P3HT), a widely studied analogue, the order of addition—adding the monomer to the oxidant ("reverse addition") versus adding the oxidant to the monomer ("standard addition")—can affect the molecular weight of the polymer. nih.gov For P3HT, the reverse addition method often yields higher molecular weights. nih.gov

A novel approach for the polymerization of thiophene-2-carbaldehyde (B41791) has been reported using concentrated hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgjournalskuwait.org This method resulted in the formation of poly(thiophene-2-carbaldehyde) as a dark, greenish-black powder. journalskuwait.org The proposed mechanism involves an electrophilic addition at the aldehyde group. journalskuwait.org This suggests an alternative pathway for polymerizing aldehyde-functionalized thiophenes, although the impact on the conjugation of the polythiophene backbone needs to be considered.

Control over the polymerization process is crucial for achieving desired material properties. Factors that can be controlled include:

Oxidant-to-Monomer Ratio: Varying this ratio can influence the molecular weight and yield of the polymer. researchgate.net

Solvent: The choice of solvent can affect the solubility of the growing polymer chains and influence the reaction kinetics. researchgate.net

Temperature: Polymerization temperatures can range from -10 to +250°C, depending on the oxidant and desired reaction time. google.com

Catalyst System: The use of catalytic systems, such as palladium(II) acetate (B1210297) in combination with other reagents, can offer alternative routes to polythiophenes with different structural characteristics. researchgate.net

Table 1: Parameters Influencing Oxidative Chemical Polymerization of Thiophene Derivatives
ParameterEffect on Polymer PropertiesReferences
Oxidant Influences reaction mechanism and can lead to variations in regioregularity. FeCl₃ is common. researchgate.net, researchgate.net
Solvent Affects polymer solubility and morphology. researchgate.net
Temperature Controls reaction rate and can impact molecular weight. google.com
Monomer/Oxidant Ratio Affects molecular weight and polymer yield. researchgate.net
Order of Addition Can significantly impact molecular weight. nih.gov

Electrochemical Polymerization Techniques and Film Formation

Electrochemical polymerization offers a high degree of control over the deposition of polymer films directly onto an electrode surface. This technique involves the anodic oxidation of the monomer in an electrolyte solution, leading to the formation of a polymer film on the working electrode. The thickness and morphology of the film can be controlled by parameters such as the applied potential or current, the concentration of the monomer, and the composition of the electrolyte.

However, the direct electropolymerization of thiophene monomers bearing an aldehyde group can be challenging. The aldehyde group is susceptible to oxidation at the potentials required for polymerization, which can inhibit the formation of a high-quality polymer film. acs.org Research on thiophene-aldehyde derivatives has shown that they can be difficult to polymerize. acs.org

To overcome this limitation, a strategy involving the synthesis of a trimer has been developed. In this approach, a thiophene-aldehyde molecule is enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units. acs.org This trimer exhibits a lower oxidation potential compared to the single thiophene-aldehyde monomer, facilitating successful electropolymerization and the formation of a stable polymer film. acs.org The resulting polymer film can then be further functionalized through the reactive aldehyde groups.

The electrochemical deposition process typically involves a three-electrode setup with a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode, and a reference electrode. acs.org The choice of solvent and electrolyte is also critical. For example, dichloromethane (B109758) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the electrolyte is a common system for the electropolymerization of thiophene derivatives. acs.org

The formation of nanostructured films is also possible through electrochemical methods. For instance, a pulse-nucleated electrodeposition technique has been used to create nanostructured films of poly(3-hexylthiophene). soton.ac.uk This method, which involves an initial nucleation step, can produce highly conductive films composed of interconnected wire-like structures. soton.ac.uk

Table 2: Comparison of Polymerization Suitability for Aldehyde-Functionalized Thiophenes
MonomerDirect ElectropolymerizationRationaleReferences
Thiophene-aldehyde Difficult/ImpossibleOxidation of the aldehyde group interferes with polymerization. acs.org
Trimer (EDOT-Thiophene-aldehyde-EDOT) SuccessfulThe presence of EDOT units lowers the oxidation potential. acs.org

Controlled Polymerization Strategies for Poly(3-butylthiophene) Derivatives

For applications in high-performance organic electronics, precise control over the polymer's molecular weight, polydispersity, and regioregularity is essential. Controlled polymerization techniques enable the synthesis of well-defined polymer architectures, which is crucial for optimizing charge transport and other electronic properties.

One of the most effective methods for the controlled synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) is Grignard Metathesis (GRIM) polymerization . ntu.edu.twbeilstein-journals.org This method is a type of Kumada catalyst-transfer polycondensation (KCTP). beilstein-journals.org The process involves the formation of a thiophene Grignard reagent from a di-halo-3-alkylthiophene monomer, followed by polymerization using a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). ntu.edu.twbeilstein-journals.org

The key features of GRIM polymerization are:

Living Chain-Growth Mechanism: This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

High Regioregularity: It produces a high percentage of head-to-tail linkages, which is crucial for achieving high charge carrier mobility.

Control over Molecular Weight: The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio. beilstein-journals.org

Another powerful technique for synthesizing well-defined block copolymers containing polythiophene segments is Atom Transfer Radical Polymerization (ATRP) . This method can be used to grow other polymer chains from a polythiophene macroinitiator. This allows for the creation of block copolymers that combine the electronic properties of the polythiophene block with the mechanical or self-assembly properties of other polymer blocks.

The general approach for using ATRP to create polythiophene-containing block copolymers involves:

Synthesizing a poly(3-alkylthiophene) with a reactive end-group.

Modifying this end-group to create an ATRP initiator.

Using this macroinitiator to polymerize a second monomer via ATRP.

These controlled polymerization methods provide the tools to create a wide range of poly(3-butylthiophene) derivatives with tailored properties for specific applications in advanced materials.

Poly(this compound) and Related Polythiophenes for Functional Materials

Polythiophenes are a cornerstone of organic electronics due to their excellent semiconducting properties, environmental stability, and the ease with which their properties can be tuned through chemical modification. Poly(this compound) and its derivatives are of interest for the development of functional materials for a variety of electronic and optoelectronic applications.

Design Principles for Organic Electronic Materials

The design of high-performance organic electronic materials based on polythiophenes is guided by several key principles that relate the chemical structure of the polymer to its solid-state properties and device performance.

Solubility and Processability: The introduction of flexible alkyl side chains, such as the butyl group in this compound, is essential for rendering the polymer soluble in common organic solvents. This enables the use of solution-based processing techniques like spin-coating and printing for device fabrication.

Regioregularity: The arrangement of the side chains along the polymer backbone has a profound impact on the material's ability to self-assemble into ordered structures. A high degree of head-to-tail regioregularity promotes planarization of the backbone and facilitates π-π stacking between polymer chains, which is critical for efficient charge transport. sigmaaldrich.comsigmaaldrich.com Poly(3-butylthiophene-2,5-diyl) (P3BT) can be synthesized with a head-to-tail regiospecific conformation of 80-90%. sigmaaldrich.comsigmaaldrich.com

Molecular Weight: The molecular weight of the polymer influences its mechanical properties, morphology, and electronic characteristics. Higher molecular weights can lead to improved film formation and, in some cases, enhanced charge carrier mobility.

Electronic Properties (HOMO/LUMO levels): The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the polymer's charge injection and transport properties, as well as its optical absorption spectrum. These levels can be tuned by introducing electron-donating or electron-withdrawing groups to the thiophene ring. The aldehyde group in this compound is an electron-withdrawing group, which can influence the electronic properties of the resulting polymer.

Side-Chain Engineering: The nature of the side chain can be used to control the polymer's solubility, melting point, and solid-state packing. For example, the introduction of carboxyl-alkyl functional groups can create conjugated polyelectrolytes for applications in organic electrochemical transistors. nih.gov

Table 3: Properties of Regioregular Poly(3-butylthiophene-2,5-diyl) (P3BT)
PropertyValueReferences
CAS Number 98837-51-5 sigmaaldrich.com
Regioregularity 80-90% head-to-tail sigmaaldrich.com, sigmaaldrich.com
Molecular Weight (Mw) ~54,000 (typical) sigmaaldrich.com
Solubility Soluble in chlorinated solvents; partially soluble in THF, diethyl ether sigmaaldrich.com, sigmaaldrich.com
Fluorescence (in chloroform) λex 440 nm; λem 567 nm sigmaaldrich.com

Integration into Organic Electronic and Optoelectronic Devices

The favorable properties of poly(3-butylthiophene) (P3BT) and its derivatives make them suitable for a range of organic electronic and optoelectronic devices. The ability to form well-ordered thin films with good charge transport characteristics is key to their application.

Organic Field-Effect Transistors (OFETs): P3BT can be used as the active semiconductor layer in OFETs. sigmaaldrich.com In these devices, the polymer's ability to transport charge carriers (holes) is utilized to switch an electrical current. The performance of the OFET is highly dependent on the morphology and crystallinity of the polymer film.

Organic Photovoltaics (OPVs): In OPV devices, or solar cells, polythiophenes act as the electron donor material in a bulk heterojunction with an electron acceptor material. The efficiency of the solar cell is influenced by the polymer's light absorption characteristics, energy levels, and charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs): Polythiophenes can be used as the hole-transporting layer or as the emissive layer in OLEDs. sigmaaldrich.com The fluorescence properties of P3BT suggest its potential for use in light-emitting applications. sigmaaldrich.com

Sensors: The conductivity of polythiophenes is sensitive to the presence of certain chemical species, making them suitable for use in chemical and optical sensors. sigmaaldrich.com

Electrochromic Devices: The color of polythiophene films changes upon electrochemical doping and de-doping, a property that can be exploited in electrochromic devices such as smart windows. sigmaaldrich.com

Bioelectronics: The functionalizable nature of polymers derived from monomers like this compound opens up possibilities for applications in bioelectronics. The aldehyde group can be used to attach biomolecules, enabling the development of biosensors and interfaces with biological systems. For instance, aldehyde-functionalized thiophene-based polymers have shown strong adhesion to surfaces like indium tin oxide (ITO), which is beneficial for creating stable electrodes for interfacing with living organisms. acs.org

The versatility of this compound as a monomer allows for the creation of a new generation of polythiophene-based materials with tailored properties for advanced applications in science and technology.

Advanced Characterization Methodologies in Research on 3 Butylthiophene 2 Carbaldehyde and Its Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 3-butylthiophene-2-carbaldehyde and its derivatives. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. weebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms within a molecule.

In the ¹H NMR spectrum of a thiophene (B33073) derivative, the chemical shifts of the protons are influenced by their local electronic environment. For instance, aromatic protons on the thiophene ring typically appear in the range of 7-9 ppm. oregonstate.edu The protons of the butyl group would exhibit characteristic signals at higher field (lower ppm values), with the chemical shift of the methylene (B1212753) group adjacent to the thiophene ring being influenced by the ring's aromaticity. The aldehyde proton is highly deshielded and appears at a characteristic downfield shift, typically between 9-10 ppm. oregonstate.edu

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the thiophene ring, the butyl chain, and the carbonyl group of the aldehyde each resonate at distinct chemical shifts. For example, the carbonyl carbon of an aldehyde typically appears significantly downfield. The specific chemical shifts can confirm the substitution pattern on the thiophene ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.0 - 10.0180 - 200
Thiophene Ring6.5 - 8.5120 - 150
Butyl Chain (-CH₂-)1.2 - 2.820 - 40
Butyl Chain (-CH₃)0.8 - 1.010 - 15

Note: These are general ranges and can vary based on the solvent and specific molecular environment.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond correlations between protons and carbons, providing unambiguous confirmation of the molecular structure. weebly.com These methods are particularly valuable for complex derivatives of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational properties of molecules. diva-portal.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp peak is typically observed in the region of 1660-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. researchgate.netjournalskuwait.org The C-H stretching vibrations of the thiophene ring and the butyl group appear at higher frequencies, typically around 3100 cm⁻¹ for the aromatic C-H and 2850-2960 cm⁻¹ for the aliphatic C-H bonds. researchgate.net Vibrations associated with the thiophene ring, such as C=C and C-S stretching, are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). journalskuwait.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For thiophene-based molecules, Raman spectra show characteristic bands for the C=C stretching modes within the thiophene ring, which are often sensitive to the conjugation length and planarity of the molecule. mdpi.comresearchgate.net The position and intensity of these bands can provide insights into the conformation of the thiophene rings in oligomeric or polymeric derivatives. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1660 - 1700 (Strong)Variable
C-H Stretch (Aromatic)~3100 (Medium)Strong
C-H Stretch (Aliphatic)2850 - 2960 (Medium-Strong)Strong
C=C Stretch (Thiophene)1400 - 1500 (Medium)Strong
C-S Stretch (Thiophene)600 - 800 (Variable)Variable

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and optical properties of this compound and its derivatives. The position and intensity of absorption and emission bands are directly related to the electronic structure of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of thiophene derivatives is characterized by absorption bands arising from π-π* and n-π* electronic transitions. rsc.org For this compound, the π-π* transitions of the conjugated thiophene ring system are typically observed at shorter wavelengths (higher energy), while the n-π* transition of the carbonyl group occurs at longer wavelengths (lower energy) with lower intensity. rsc.org The substitution pattern on the thiophene ring, including the presence of the butyl and aldehyde groups, influences the energy of these transitions and thus the color of the compound. researchgate.net Increasing the conjugation length in derivatives, such as oligomers or polymers, leads to a red-shift (shift to longer wavelengths) of the absorption maximum. diva-portal.org

Emission Spectroscopy: Upon excitation with light of an appropriate wavelength, some thiophene derivatives can exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima, known as the Stokes shift, can give insights into the geometry changes between the ground and excited states. The quantum yield of fluorescence is a measure of the efficiency of the emission process.

Table 3: Typical Electronic Transitions for Thiophene Derivatives

Transition Type Typical Wavelength Range (nm) Description
π-π200 - 400High-energy transition in the conjugated system
n-π300 - 500Lower-energy transition of the carbonyl group

Mass Spectrometry (e.g., GC-MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.org This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₉H₁₂OS), the expected monoisotopic mass is approximately 168.06 g/mol . nih.gov

Fragmentation Analysis: In techniques like electron impact mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged species. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can provide valuable structural information. libretexts.org Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org For this compound, fragmentation of the butyl chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgyoutube.com The analysis of these fragments helps to confirm the presence of the different structural components of the molecule. Gas chromatography-mass spectrometry (GC-MS) is often used to separate components of a mixture before they are introduced into the mass spectrometer for analysis.

Solid-State Structural and Morphological Analysis

Understanding the arrangement of molecules in the solid state is critical for predicting and controlling the properties of materials.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. figshare.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov While obtaining suitable single crystals of this compound itself may be challenging, derivatives are often studied using this method to understand how structural modifications influence the solid-state packing. researchgate.netnih.gov This information is vital for applications in materials science, where the solid-state organization directly impacts properties like charge transport in organic electronics.


Electron Microscopy (SEM, AFM) for Surface Morphology and Nanostructure Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing the surface topography and nanostructure of materials. In the context of this compound derivatives, these methods can be employed to study thin films and nanostructures.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample reveal information about the surface's topography and composition. For instance, in the analysis of thin films, SEM can be used to assess the uniformity and continuity of the film, identify any cracks or defects, and determine the film's thickness through cross-sectional analysis. Research on similar thin film structures has demonstrated that SEM analysis can confirm the homogeneity of the film and its good adherence to a substrate.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of surfaces at the atomic level. An AFM operates by scanning a sharp tip over the surface of the sample. The forces between the tip and the sample are measured to create a three-dimensional topographical map. This technique is particularly useful for quantifying surface roughness. For example, studies on related materials have used AFM to confirm nanometer-scale roughness and to observe the granular structure of underlying layers.

The data obtained from SEM and AFM are often complementary. While SEM provides a broader overview of the surface morphology, AFM delivers detailed quantitative data on nanoscale features and roughness.

Table 1: Application of Electron Microscopy in Thin Film Characterization

TechniqueInformation ObtainedRelevance to this compound Derivatives
SEM Surface topography, film continuity, presence of cracks, film thickness. Assessing the quality and structural integrity of thin films for electronic or optical applications.
AFM 3D surface topography, quantitative surface roughness, nanostructure details. Characterizing nanoscale features and surface quality, which can influence device performance.

Chromatographic and Purity Assessment Methods in Research

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the research of this compound and its derivatives, HPLC and GC-MS are routinely used for purity assessment and reaction analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and for separating components in a mixture. researchgate.net The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the sample components with the stationary phase.

In the context of this compound and its derivatives, such as 3-(2-Butyloctyl)thiophene-2-carbaldehyde, HPLC is a standard method for purity evaluation. bldpharm.com Different HPLC methods, such as reverse-phase chromatography, can be employed. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be used to analyze related thiophene aldehydes. sielc.com

The performance of an HPLC system is evaluated based on several parameters, including precision, which is often expressed as the coefficient of variation (CV). nih.gov For example, in the analysis of other compounds, HPLC methods have demonstrated excellent precision with low CV values for both within-run and between-run analyses. nih.gov The choice of column and mobile phase is critical for achieving good separation. nih.gov For instance, using two serially connected C18 columns with a mobile phase based on acetonitrile has been shown to provide better separation for some classes of organic compounds compared to a single column system. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Thiophene Derivatives

ParameterExample ConditionPurpose
Column Newcrom R1, C18 sielc.comnih.govStationary phase for separation.
Mobile Phase Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.comElutes the sample through the column.
Detector UV, Mass Spectrometry (MS) bldpharm.comsielc.comDetects and quantifies the separated components.
Application Purity assessment, impurity isolation, pharmacokinetic studies. bldpharm.comsielc.comEnsuring the quality of the compound and studying its behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. hpst.cz In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the sample is transported through the column by a carrier gas (e.g., helium or hydrogen). The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For this compound, GC-MS can be used to monitor the progress of its synthesis by analyzing the presence of reactants, intermediates, and the final product in the reaction mixture. It is also an effective tool for identifying and quantifying volatile impurities. The method's high sensitivity allows for the detection of trace-level components. shimadzu.com

The sample preparation for GC-MS analysis is typically straightforward, often involving dissolving the sample in a suitable solvent. shimadzu.com The development of a GC-MS method involves optimizing parameters such as the temperature program, carrier gas flow rate, and mass spectrometer settings to achieve good separation and sensitivity. The resulting data includes retention times from the GC and mass spectra from the MS, which together allow for confident identification of the compounds present. shimadzu.comhmdb.ca

Table 3: GC-MS in the Analysis of Organic Compounds

AspectDescriptionRelevance to this compound
Principle Separation by gas chromatography followed by detection by mass spectrometry.Ideal for analyzing the volatile aldehyde and potential byproducts.
Sample Preparation Typically involves dissolution in a volatile solvent like ethanol. shimadzu.comSimple and efficient preparation for analysis.
Applications Reaction monitoring, impurity profiling, quantitative analysis of volatile components. thermofisher.comQuality control during synthesis and final product characterization.
Data Output Chromatogram with retention times and mass spectra for each peak. hmdb.caProvides both qualitative and quantitative information about the sample composition.

Computational and Theoretical Investigations of 3 Butylthiophene 2 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are at the forefront of computational investigations into the properties of 3-Butylthiophene-2-carbaldehyde. DFT, in particular, has proven to be a robust method for studying the ground-state properties of thiophene-based molecules, while TD-DFT is instrumental in exploring their excited-state characteristics, which are crucial for optoelectronic applications. researchgate.net

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption characteristics. mdpi.com

A theoretical study on related poly(3-hexylthiophene) (P3HT) using DFT has shown that the HOMO-LUMO gap can be influenced by the surrounding solvent, indicating that the electronic properties of such systems can be tuned by their environment. amazonaws.comresearchgate.net The ionization potential and electron affinity are also important electronic properties that can be derived from HOMO and LUMO energies, respectively. mdpi.commdpi.com

Table 1: Predicted Electronic Properties of Thiophene (B33073) Derivatives from DFT Calculations.
Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Poly(3-hexylthiophene) (P3HT) in gas phase--3.8827 amazonaws.com
Poly(3-hexylthiophene) (P3HT) in methanol--3.8338 amazonaws.comresearchgate.net
mdpi.commdpi.com-phenyl C61-butyric acid 3-ethyl thiophene ester (PCBE)-5.87-3.911.96 iaea.org
Poly(3-octyl-thiophene-2,5-diyl) (P3OT)-5.59-3.761.83 iaea.org

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through molecular geometry optimization using DFT. nih.gov These calculations seek to find the lowest energy conformation of the molecule. For this compound, a key conformational feature is the orientation of the butyl chain and the carbaldehyde group relative to the thiophene ring.

The butyl group, being flexible, can adopt various conformations. Theoretical studies on similar poly(3-hexylthiophene) have explored the conformational behavior as a function of temperature, identifying bundle and toroid structures as common arrangements. uni-bayreuth.de The planarity of the thiophene ring and the coplanarity of the carbaldehyde group are crucial for effective π-conjugation, which in turn affects the electronic properties of the molecule. Torsional disorder can disrupt this conjugation and alter the HOMO-LUMO gap. nih.gov

Table 2: Computed Molecular Descriptors for this compound.
DescriptorValueSource
Molecular FormulaC9H12OS nih.gov
Molecular Weight168.26 g/mol nih.gov
XLogP3-AA3.3 nih.gov
Topological Polar Surface Area45.3 Ų nih.gov
Monoisotopic Mass168.06088618 Da nih.gov

DFT is a powerful tool for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as its synthesis or its participation in polymerization reactions, DFT can be used to model the potential energy surface. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For instance, the synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions has been studied, providing insights into the reaction pathways. mdpi.com Similarly, the mechanism for the formation of benzo[b]thiophene-2-carbaldehyde has been rationalized through the identification of key intermediates. mdpi.com By calculating the energies of transition states, reaction barriers can be determined, providing a quantitative understanding of the reaction kinetics. This is particularly valuable for optimizing reaction conditions to improve yields and selectivity. Studies on related diarylethene photochromic compounds have used DFT and TD-DFT to model the minimum energy pathways for photochemical reactions, identifying energy barriers in different electronic states. researchgate.net

Molecular Dynamics Simulations for Polymeric Material Behavior

While quantum chemical calculations are excellent for studying individual molecules or small oligomers, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems like polymers. aps.org For materials derived from this compound, such as poly(this compound), MD simulations can provide insights into the morphology and dynamics of the polymer chains in bulk or in solution. uni-halle.de

MD simulations model the polymer as a collection of atoms interacting through a set of force fields. By solving the classical equations of motion, the trajectory of each atom over time can be tracked. This allows for the study of properties like the radius of gyration, chain entanglement, and the formation of ordered structures such as crystalline domains. uni-bayreuth.de The effect of temperature and solvent on the polymer conformation can also be investigated, which is crucial for understanding the processing and performance of polymeric materials in applications like organic electronics. uni-bayreuth.deresearchgate.net

Predictive Modeling for Structure-Property Relationships in Functional Materials

A key goal of computational chemistry is to establish clear structure-property relationships that can guide the design of new materials with desired functionalities. By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain or introducing different substituents on the thiophene ring—and then calculating the resulting electronic and optical properties, it is possible to build predictive models.

Studies on various thiophene-based systems have demonstrated the power of this approach. For example, DFT has been used to study how different substituents on polythiophenes containing benzo[d]thiazole and benzo[d]oxazole affect their structural features and band gaps. tandfonline.comscienceopen.com In the context of diarylethene photoswitches, DFT and TD-DFT have been applied to predict the equilibrium geometry and absorption spectra, establishing a reliable theoretical level for predicting the properties of these materials. researchgate.net These predictive models can significantly accelerate the discovery of new functional materials based on this compound for applications in organic electronics, sensors, and beyond.

Conclusion and Future Research Directions

Synthesis and Transformation Versatility of 3-Butylthiophene-2-carbaldehyde in Organic Synthesis

This compound, a substituted thiophene (B33073), serves as a valuable intermediate in organic synthesis due to its reactive aldehyde group and the tunable electronic properties of the thiophene ring. Its synthesis can be achieved through various established methods for thiophene functionalization, although specific literature on its direct synthesis is limited. Generally, the introduction of the butyl group at the 3-position is followed by formylation at the 2-position, which is highly activated for electrophilic substitution. pharmaguideline.com

Common synthetic strategies that can be adapted for the preparation of this compound include:

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich heterocycles like thiophene. mdpi.com Starting with 3-butylthiophene (B39377), treatment with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce the carbaldehyde group at the adjacent C2 position. mdpi.comgoogle.com

Metalation followed by Formylation: 3-Butylthiophene can be selectively deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent such as DMF. mdpi.com

The true synthetic utility of this compound lies in its transformation versatility. The aldehyde functional group is a gateway to a multitude of chemical reactions, allowing for the construction of more complex molecular architectures. Key transformations include:

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Condensation Reactions: It can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetate, in reactions like the Knoevenagel condensation.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into various substituted alkenes.

Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, its precursor, a halogenated 3-butylthiophene, can undergo Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents. nih.gov Subsequently, the formyl group can be introduced.

This array of possible transformations makes this compound a valuable building block for creating diverse molecular scaffolds.

Emerging Applications in Advanced Materials Science

The unique combination of a flexible alkyl chain and a conjugated heterocyclic core in this compound makes it an attractive monomer for the synthesis of advanced functional materials. Thiophene-based polymers are renowned for their applications in organic electronics.

Polythiophenes, particularly regioregular poly(3-alkylthiophene)s (P3ATs), are a cornerstone of organic electronics. The polymer derived from a related monomer, poly(3-butylthiophene-2,5-diyl) or P3BT, is a conducting polymer with applications in:

Rechargeable battery electrodes sigmaaldrich.com

Electrochromic devices sigmaaldrich.com

Chemical and optical sensors sigmaaldrich.com

Field-effect transistors (FETs) sigmaaldrich.com

Light-emitting diodes (LEDs) sigmaaldrich.com

The aldehyde functionality in this compound offers a significant advantage for post-polymerization modification. It provides a reactive handle to graft other molecules or crosslink the polymer chains, thereby fine-tuning the material's properties for specific applications. acs.org For instance, thiophene-based aldehydes have been used to create functionalizable and adhesive semiconducting polymers for bioelectronics. acs.org The aldehyde group allows for the attachment of biomolecules or the creation of insoluble films through cross-linking, which is crucial for devices that interface with biological systems. acs.org

The table below summarizes the potential applications of polymers derived from this compound.

Application AreaFunctionalityReference
Organic ElectronicsConducting polymer in transistors and LEDs sigmaaldrich.com
Energy StorageElectrode material in rechargeable batteries sigmaaldrich.com
Smart MaterialsActive layer in electrochromic devices sigmaaldrich.com
SensingMaterial for chemical and optical sensors sigmaaldrich.com
BioelectronicsFunctionalizable and adhesive semiconducting films acs.org

Unexplored Research Avenues and Challenges

Despite its potential, the full scope of this compound's utility remains largely unexplored. Several research avenues and challenges can be identified:

Unexplored Research Avenues:

Novel Polymer Architectures: The majority of research focuses on linear poly(3-alkylthiophene)s. The aldehyde functionality of this compound could be exploited to create novel polymer architectures, such as star-shaped polymers, block copolymers, or cross-linked networks with unique optoelectronic properties.

Supramolecular Chemistry: The aldehyde group is capable of forming hydrogen bonds and can be used to direct the self-assembly of thiophene-based molecules into well-defined supramolecular structures. biosynth.com These structures could find applications in molecular recognition and sensing.

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities. pharmaguideline.com While this article excludes dosage and safety profiles, the exploration of this compound as a scaffold for the synthesis of new therapeutic agents is a valid and underexplored research direction.

Challenges:

Regiocontrol in Polymerization: The synthesis of high-performance conducting polymers from 3-substituted thiophenes requires precise control over the regiochemistry of the polymer chain (head-to-tail vs. head-to-head linkages). Achieving high regioregularity in the polymerization of monomers containing an additional reactive group like an aldehyde can be challenging.

Scalability of Synthesis: While several synthetic methods exist, their scalability for producing large quantities of high-purity this compound for industrial applications may be a hurdle. nih.gov

Stability: The long-term stability of thiophene-based materials, particularly their susceptibility to oxidation, can be a limiting factor for commercial applications. Research into stabilizing the polymers derived from this compound is crucial.

Potential for Green Chemical Process Development and Scale-Up in Academic Contexts

The synthesis of this compound and its derivatives can benefit significantly from the principles of green chemistry. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

Green Chemistry Approaches:

Catalytic Reactions: Utilizing catalytic reagents is superior to stoichiometric ones. organic-chemistry.org The use of palladium catalysts for C-H activation or cross-coupling reactions allows for high efficiency under milder conditions. nih.govorganic-chemistry.org

Atom Economy: Multi-component reactions, such as the Gewald synthesis of aminothiophenes, are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. pharmaguideline.comorganic-chemistry.org Adapting such strategies for substituted thiophenes is a key green objective.

Safer Solvents: Exploring the use of greener solvents like water, ethanol, or supercritical CO₂ instead of hazardous organic solvents would significantly improve the environmental profile of the synthesis. organic-chemistry.org

Scale-Up in Academic Contexts:

The transition from laboratory-scale synthesis to larger, gram-scale production is a critical step for enabling more extensive material studies and potential commercialization. In an academic setting, this involves:

Process Optimization: Optimizing reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize waste. organic-chemistry.org

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

Purification Strategies: Developing efficient and scalable purification methods that avoid chromatography, such as crystallization or distillation, is essential for large-scale production.

The development of green and scalable synthetic protocols for this compound will not only reduce the environmental impact but also make this versatile building block more accessible for a broader range of scientific and industrial applications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Butylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Butylthiophene-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.